molecular formula C19H20ClNO4 B3037561 2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime CAS No. 478260-69-4

2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime

Cat. No. B3037561
CAS RN: 478260-69-4
M. Wt: 361.8 g/mol
InChI Key: AEXQMGUYGBLMQU-SRZZPIQSSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, a 4-chlorobenzyl group, and an oxime functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxime functional group could potentially introduce some interesting structural features, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxime group, in particular, is known to participate in a variety of chemical reactions. Additionally, the presence of the chlorobenzyl and dimethoxyphenyl groups could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxime group could influence the compound’s solubility in different solvents .

Scientific Research Applications

  • Intermolecular Interactions and Crystal Structures : Oxime derivatives, including compounds similar to "2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime", have been studied for their crystal structures and intermolecular interactions. These studies are crucial in understanding the packing arrangements and stability of such compounds, which can influence their applications in material science and pharmaceuticals (Purushothaman & Thiruvenkatam, 2017).

  • Hydrogen Bonding Patterns : Research on oximes, including derivatives of "this compound", has focused on hydrogen bonding patterns. These studies offer insights into the potential for using such compounds in the development of new materials or pharmaceuticals, where hydrogen bonding plays a critical role (Low et al., 2010).

  • Catalytic Applications : Oxime palladacycles, which could include structures similar to "this compound", are studied for their use in catalyzing chemical reactions. This research has implications for green chemistry and industrial processes, where such catalysts can enhance efficiency and reduce environmental impact (Gautam & Bhanage, 2016).

  • Beckmann Rearrangement Studies : The compound is also relevant in studies of Beckmann rearrangement, a chemical reaction important in the synthesis of various organic compounds. This research is significant in organic synthesis and the development of new pharmaceuticals (Jochims, Hehl, & Herzberger, 1990).

  • Oxidation Kinetics and Environmental Applications : Studies on the oxidation kinetics of related compounds can be useful in environmental applications, such as pulp bleaching and pollutant degradation. This research contributes to the development of more sustainable and environmentally friendly industrial processes (Nie et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound could involve further studies to fully elucidate its physical and chemical properties, its reactivity, and potential applications. This could include experimental studies to determine its precise molecular structure, computational studies to predict its reactivity, and biological studies to investigate its potential uses .

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)methoxyimino]-3-(3,4-dimethoxyphenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-13(22)17(15-6-9-18(23-2)19(10-15)24-3)11-21-25-12-14-4-7-16(20)8-5-14/h4-11,17H,12H2,1-3H3/b21-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXQMGUYGBLMQU-SRZZPIQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=NOCC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime
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2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime
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2-(3,4-dimethoxyphenyl)-3-oxobutanal O-(4-chlorobenzyl)oxime
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